CBP/p300-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBP/p300-IN-12 is a potent and selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play crucial roles in regulating gene expression by acetylating histones and other proteins, thereby influencing chromatin structure and function. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
The synthesis of CBP/p300-IN-12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
CBP/p300-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CBP/p300-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone acetyltransferases in gene regulation.
Biology: Employed in research to understand the mechanisms of chromatin remodeling and gene expression.
Industry: Utilized in the development of new drugs targeting histone acetyltransferases.
Wirkmechanismus
CBP/p300-IN-12 exerts its effects by binding to the bromodomain of p300 and CBP, thereby inhibiting their histone acetyltransferase activity. This inhibition leads to decreased acetylation of histones, resulting in altered chromatin structure and reduced gene expression. The molecular targets of this compound include the androgen receptor and estrogen receptor signaling pathways, which are critical for the growth of hormone-dependent cancers .
Vergleich Mit ähnlichen Verbindungen
CBP/p300-IN-12 is unique in its high potency and selectivity for p300 and CBP. Similar compounds include:
CCS1477: Another potent inhibitor of p300 and CBP, used in the treatment of advanced prostate cancer.
FT-6876: A selective inhibitor of CBP/p300, active in various cancer models.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.
Eigenschaften
Molekularformel |
C33H29F4N5O6 |
---|---|
Molekulargewicht |
667.6 g/mol |
IUPAC-Name |
N-[3-[[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]carbamoylamino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C33H29F4N5O6/c1-3-27(43)38-23-5-4-6-24(16-23)39-30(46)40-25-11-12-26-21(15-25)13-14-32(26)29(45)42(31(47)48-32)18-28(44)41(19(2)33(35,36)37)17-20-7-9-22(34)10-8-20/h3-12,15-16,19H,1,13-14,17-18H2,2H3,(H,38,43)(H2,39,40,46)/t19-,32+/m0/s1 |
InChI-Schlüssel |
JUWRXRFZRKHMBP-PSTIOWGYSA-N |
Isomerische SMILES |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC5=CC=CC(=C5)NC(=O)C=C)OC2=O |
Kanonische SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC5=CC=CC(=C5)NC(=O)C=C)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.